molecular formula C8H8N2S B2911877 2-(But-2-yn-1-ylthio)pyrimidine CAS No. 1849362-26-0

2-(But-2-yn-1-ylthio)pyrimidine

Cat. No.: B2911877
CAS No.: 1849362-26-0
M. Wt: 164.23
InChI Key: DYSGMXSQDNUTPE-UHFFFAOYSA-N
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Description

“2-(But-2-yn-1-ylthio)pyrimidine” is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various methods. One efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .


Chemical Reactions Analysis

Pyrimidines are versatile objects for chemical modification. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .

Scientific Research Applications

2-(But-2-yn-1-ylthio)pyrimidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.

Mechanism of Action

Target of Action

The primary targets of 2-(But-2-yn-1-ylthio)pyrimidine are likely to be enzymes involved in the synthesis and metabolism of pyrimidine ribonucleotides . Pyrimidine ribonucleotides are essential for cell growth and proliferation, serving as the building blocks for nucleic acids and precursors for cell membrane synthesis . Therefore, modulating the levels of these ribonucleotides can influence cell growth and proliferation .

Mode of Action

They mimic the natural substrates of these enzymes, leading to the incorporation of the analogue into the DNA structure, which can disrupt normal DNA function and replication .

Biochemical Pathways

This compound likely affects the de novo synthesis and salvage pathways of pyrimidine ribonucleotides . These pathways are responsible for maintaining cellular pyrimidine ribonucleotide pools, which are essential for various cellular processes, including RNA and DNA synthesis, glycogen and cell membrane precursor synthesis, protein and lipid glycosylation, and detoxification processes like glucuronidation .

Pharmacokinetics

Pyrimidine analogues are generally considered prodrugs that need to be activated within the cell . The intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with DNA synthesis and function . By incorporating into the DNA structure, it can disrupt normal DNA function and replication, potentially leading to cell death . This mechanism is often exploited in cancer therapy, where the aim is to inhibit the growth and proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion . Additionally, the cellular environment, such as the pH, presence of other drugs, and specific cellular characteristics, can also impact its action .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(But-2-yn-1-ylthio)pyrimidine in lab experiments is its potency against cancer cells. This compound has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its toxicity. Studies have shown that high concentrations of this compound can be toxic to normal cells, making it important to use this compound with caution.

Future Directions

There are several future directions for research on 2-(But-2-yn-1-ylthio)pyrimidine. One area of interest is the development of more potent derivatives of this compound. Additionally, researchers are interested in exploring the potential of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of targeted delivery systems for this compound to reduce its toxicity to normal cells.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer research. Its potent anti-cancer properties, mechanism of action, and biochemical and physiological effects make it an attractive option for further research. However, its toxicity and limitations in lab experiments must be considered when using this compound. Future research on this compound will undoubtedly lead to the development of more effective anti-cancer treatments.

Synthesis Methods

The synthesis of 2-(But-2-yn-1-ylthio)pyrimidine involves the reaction of 2,4-dichloropyrimidine with but-2-yn-1-thiol in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a yield of around 80%. This method has been optimized to produce the compound in high purity and yield.

Safety and Hazards

According to the safety data sheet, pyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and vapors. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-but-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSGMXSQDNUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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